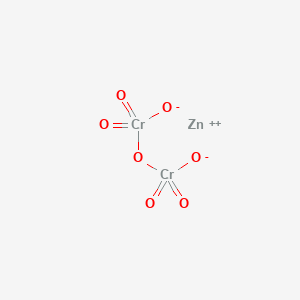

zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Descripción general

Descripción

Zinc dichromate, also known as zinc chromate, is a chemical compound with the formula ZnCrO₄. It appears as a yellow-green crystalline solid or yellow powder and is primarily used for its anti-corrosive properties. This compound is widely utilized in industrial applications, particularly in coatings and pigments, due to its ability to prevent rust and corrosion on metal surfaces .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zinc dichromate can be synthesized through several methods. One common laboratory method involves the reaction of zinc sulfate (ZnSO₄) with potassium chromate (K₂CrO₄), resulting in the formation of zinc dichromate and potassium sulfate (K₂SO₄) as a byproduct:

ZnSO4+K2CrO4→ZnCrO4+K2SO4

Another method involves the reaction of zinc oxide (ZnO) with chromium trioxide (CrO₃) in an aqueous solution, producing zinc dichromate and water:

ZnO+CrO3→ZnCrO4+H2O

Industrial Production Methods

Industrially, zinc dichromate is produced using the Cronak process, which involves immersing zinc or zinc-plated metal in a solution of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄) for a few seconds. This process forms a protective zinc dichromate coating on the metal surface .

Análisis De Reacciones Químicas

Oxidation Reactions

Zinc dichromate participates in oxidation reactions due to the presence of chromium in the +6 oxidation state. In acidic environments, it acts as a potent oxidizer, transferring oxygen atoms to substrates. For example:

-

Reaction with sulfur dioxide (SO₂):

This reaction proceeds under acidic conditions, reducing Cr⁶⁺ to Cr³⁺ while oxidizing SO₂ to sulfate .

-

Oxidation of organic compounds:

Zinc dichromate oxidizes amines (e.g., aniline) to nitro derivatives or quinones, depending on reaction conditions. These reactions are critical in synthetic organic chemistry for introducing oxygen-containing functional groups .

Reduction Reactions

Under reducing conditions, zinc dichromate is reduced to chromium(III) species. Common reducing agents include:

-

Zinc dust: Facilitates the reduction of Cr⁶⁺ to Cr³⁺, forming zinc chromite (ZnCr₂O₄) as a byproduct.

-

Sodium borohydride (NaBH₄): Generates chromium(III) hydroxide and zinc hydroxide in alkaline media .

Ligand Substitution Reactions

The compound’s pyridine adducts (when present) undergo ligand substitution. For instance, pyridine ligands can be replaced by stronger field ligands like ammonia or ethylenediamine under reflux conditions .

Acid-Base Reactions

In aqueous solutions, zinc dichromate dissociates into chromate () and zinc () ions. Acidification shifts the equilibrium toward dichromate () formation, enhancing its oxidizing capacity .

Table 1: Representative Reactions of Zinc Dichromate

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Oxidation | SO₂, H₂SO₄ (acidic) | ZnSO₄, Cr₂(SO₄)₃ | Industrial waste treatment |

| Reduction | Zn dust, H₂O | ZnCr₂O₄, Cr(OH)₃ | Catalysis and pigments |

| Ligand substitution | NH₃ (aqueous) | [Cr(NH₃)₆]³⁺, Zn(OH)₂ | Coordination chemistry studies |

Aplicaciones Científicas De Investigación

Zinc dichromate has several scientific research applications:

Chemistry: It is used as a corrosion inhibitor in various chemical processes and as a pigment in paints and coatings.

Biology: Research into its toxicological effects and potential use in biological assays.

Medicine: Investigations into its potential therapeutic applications, although its toxicity limits its use.

Mecanismo De Acción

The anti-corrosive properties of zinc dichromate are primarily due to its ability to form a protective layer on metal surfaces. This layer acts as a barrier, preventing the metal from coming into contact with corrosive agents such as water and oxygen. The chromate ions in zinc dichromate also inhibit the growth of organic matter on the surface, further protecting the metal .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium Chromate (K₂CrO₄)

- Sodium Chromate (Na₂CrO₄)

- Ammonium Chromate ((NH₄)₂CrO₄)

- Copper Chromate (CuCrO₄)

Uniqueness

Zinc dichromate is unique among these compounds due to its specific application in anti-corrosive coatings and its ability to form a durable protective layer on metal surfaces. While other chromates also possess anti-corrosive properties, zinc dichromate’s effectiveness in industrial applications, particularly in the aerospace and automotive industries, sets it apart .

Actividad Biológica

Zinc; oxido-(oxido(dioxo)chromio)oxy-dioxochromium, commonly referred to as a zinc-chromium compound, has garnered attention in various fields of research due to its unique biological activities and potential applications. This article delves into its biological activity, supported by empirical data, case studies, and research findings.

Overview of the Compound

The compound is characterized by the presence of zinc and chromium in its structure, which contributes to its biological properties. Zinc is known for its essential role in numerous biological processes, including enzyme function and immune response, while chromium is recognized for its involvement in glucose metabolism and insulin sensitivity.

Antioxidant Properties

Research indicates that zinc-chromium mixtures exhibit significant antioxidant activity. A study conducted on broiler chickens demonstrated that dietary supplementation with a zinc-chromium mixture improved serum total antioxidant capacity (TAC) and reduced malondialdehyde (MDA) levels, a marker of oxidative stress. The results suggested that the combination of these minerals may enhance oxidative stress resistance in poultry under heat stress conditions .

Table 1: Effects of Zinc-Chromium Mixture on Serum Antioxidant Levels

| Treatment | Serum TAC (µmol/L) | Serum MDA (µmol/L) |

|---|---|---|

| Control | 1.2 | 5.4 |

| Zn-Cr | 2.5 | 3.2 |

Immune Function

Zinc plays a crucial role in modulating immune responses. The addition of zinc to diets has been shown to enhance the immune function in various animal models. In the aforementioned study, broiler chickens receiving the zinc-chromium mixture displayed improved hematological parameters, indicating a potential enhancement in immune status .

Broiler Chicken Performance

A detailed study involved 240 Ross-308 broiler chickens divided into six treatment groups to assess the impact of zinc and chromium supplementation on growth performance and health under heat stress. The findings indicated that groups receiving the Zn-Cr mixture had significantly higher body weight gain and better feed conversion ratios compared to the control group .

Table 2: Growth Performance of Broiler Chickens

| Treatment | Body Weight Gain (g) | Feed Conversion Ratio |

|---|---|---|

| Control | 827 | 1.62 |

| Zn-Cr | 1089 | 1.45 |

The biological activity of zinc-chromium compounds can be attributed to several mechanisms:

- Chelation Properties : The ability of chromium to form complexes with biomolecules may enhance its bioavailability and efficacy.

- Oxidative Stress Reduction : Zinc's antioxidant properties help mitigate oxidative damage, which is crucial for maintaining cellular integrity.

- Insulin Sensitivity : Chromium enhances insulin action, which is vital for glucose metabolism and energy homeostasis.

Toxicological Considerations

While zinc and chromium are essential trace elements, their compounds can exhibit toxicological effects at high concentrations. For instance, zinc chromate is known to be highly corrosive and emits toxic fumes upon heating . Therefore, understanding the safe dosage and potential toxicity is critical for applications involving these compounds.

Propiedades

IUPAC Name |

zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.7O.Zn/q;;;;;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHADWTWCQJVOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2O7Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065695 | |

| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc dichromate appears as solid orange-yellow crystal or powder. (USCG, 1999), Trihydrate: Orange-yellow or reddish-brown hygroscopic solid; Soluble in acids and liquid ammonia; [HSDB] Trihydrate: Red-brown solid; [MSDSonline] | |

| Record name | ZINC DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acids and liquid ammonia | |

| Record name | ZINC DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.4 at 20 °C | |

| Record name | ZINC DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

14018-95-2 | |

| Record name | ZINC DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A14W55Z1DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

ANone: Zinc dichromate trihydrate has the molecular formula ZnCr2O7·3H2O. Its molecular weight is 335.36 g/mol. Spectroscopic data, such as IR or NMR, is not widely reported in the context of the provided research.

A: Zinc dichromate trihydrate serves as a versatile oxidizing agent for various organic substrates. It effectively oxidizes alcohols to aldehydes or ketones, [] deprotects dithioacetals to carbonyl compounds, [] and converts sulfides to sulfoxides, [] all under relatively mild conditions.

A: While a precise mechanism is not explicitly detailed in the provided research, it likely proceeds through a chromate ester intermediate, similar to other chromium(VI) oxidations. [] The alcohol coordinates to the chromium center, followed by proton transfer and hydride abstraction, ultimately yielding the carbonyl compound.

A: Benzylic alcohols exhibit greater reactivity compared to aliphatic alcohols in oxidations with zinc dichromate trihydrate. [] This enhanced reactivity can be attributed to the stabilization of the developing carbocation-like intermediate in benzylic systems via resonance with the aromatic ring.

A: Yes, zinc dichromate trihydrate exhibits selectivity in oxidation reactions. For example, it can oxidize allylic alcohols to α,β-unsaturated aldehydes without affecting the double bond. [] This selectivity is advantageous for synthesizing specific carbonyl compounds without unwanted side reactions.

A: Adsorbing zinc dichromate onto alumina creates a heterogeneous catalytic system. [] This method offers several benefits: * Enhanced safety by reducing handling of toxic chromium(VI) compounds. * Simpler workup procedures for product isolation. * Potential for catalyst recycling and reuse, promoting sustainability.

A: Yes, research demonstrates its effectiveness in oxidizing various other functional groups. It can deprotect silyl and pyranyl ethers to their corresponding carbonyl compounds, [] oxidize thiols to thiosulfonates, [] and convert α-aminophosphonates to α-ketophosphonates via oxidative deamination. []

A: Zinc dichromate trihydrate offers certain advantages: * It enables reactions under mild conditions, often at room temperature. [, , ] * It can be utilized in solvent-free systems, reducing environmental impact. [, ] * It exhibits good selectivity towards specific functional groups. [, ]

A: Yes, the kinetics of isoamyl alcohol oxidation by zinc dichromate trihydrate have been studied. [] The reaction follows first-order kinetics with respect to zinc dichromate, isoamyl alcohol, and hydrogen ion concentration, suggesting a mechanism involving a protonated chromium(VI) species in the rate-determining step.

A: Yes, research indicates its use in developing chromate-containing insulating coatings for electrical steel. [] These coatings, primarily composed of acrylic resin emulsion, zinc dichromate solution, boric acid, and glycerol, provide high interlamination resistance, crucial for electrical applications.

A: Yes, zinc dichromate trihydrate, like other chromium(VI) compounds, requires careful handling due to its toxicity. [] Chronic exposure to zinc chromate paints has been linked to pleural effusion and pleural thickening. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.